2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Overview
Description
“2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is a derivative of imidazo[2,1-b]thiazole . It belongs to the class of heterocycles and has gained significant attention due to its broad spectrum of important bioactivities . It can be used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazoles has been reported in the literature . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of “2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is complex due to the presence of multiple heteroatoms that can bind different locations of biological macromolecules .Scientific Research Applications
Anti-Tuberculosis Agents
The imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which include the compound , are a promising class of anti-tuberculosis agents. They have shown potent activity in vitro and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Anticancer Agents
A new series of imidazo[2,1-b]thiazole-based chalcone derivatives, which include the compound , were designed, synthesized, and tested for their anticancer activities. The compounds exhibited much higher cytotoxic activity on cancer cells than that of normal cells .
LED Chips and OLEDs
Iridium complexes with imidazo[2,1-b]thiazole ligands, which include the compound , have potential applications in LED chips and OLEDs .
Antimicrobial Agents
Compounds containing the imidazo[2,1-b]thiazole skeleton have antimicrobial properties .
Antibacterial Agents
Compounds containing the imidazo[2,1-b]thiazole skeleton have antibacterial properties .
Antiallergic Agents
Compounds containing the imidazo[2,1-b]thiazole skeleton have antiallergic properties .
Kinase Inhibitors
Imidazo[2,1-b]thiazole products exhibit a potential role as various kinase inhibitors .
Antitubercular Agents
Imidazo[2,1-b]thiazole-bearing aza spiro carboxamide derivatives showed strong antitubercular activity .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities
Result of Action
Imidazole derivatives are known for their diverse biological activities
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c1-3-2-13-4(6(14)15)5(8(9,10)11)12-7(13)16-3/h2H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGDNAJOKJTPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858615 | |
Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid | |
CAS RN |
1369332-25-1 | |
Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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